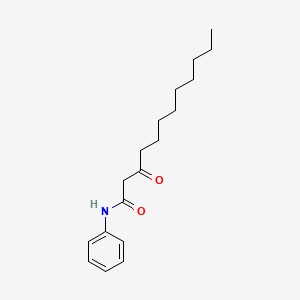

3-oxo-N-phenyldodecanamide

Description

Contextualization within N-Acylated Amide Chemical Space

N-acylated amides are a broad class of molecules characterized by an acyl group linked to an amine via an amide bond. This chemical family is vast and functionally diverse, playing critical roles in various biological systems. mdpi.com A particularly well-studied subgroup is the N-acyl-homoserine lactones (AHLs), which are instrumental in the quorum-sensing (QS) systems of many Gram-negative bacteria. oup.comresearchgate.net Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. rsc.org

3-oxo-N-phenyldodecanamide belongs to a specific subset of N-acylated amides known as N-acyl anilines. These are synthetic analogs of natural AHLs where the homoserine lactone headgroup is replaced by an aniline (B41778) moiety. frontiersin.orgresearchgate.net This structural modification is key to its function as a modulator of quorum sensing, allowing it to interact with the bacterial regulatory proteins that normally bind to AHLs. frontiersin.org The synthesis of N-acylated anilines can be achieved through various methods, including the acylation of anilines with appropriate acyl chlorides or through greener approaches using catalysts or solvent-free conditions. mdpi.comorientjchem.org

Historical Trajectory of Discovery and Initial Biological Observations

The discovery of this compound is rooted in the broader investigation of quorum sensing and the desire to develop molecular probes to study and control this process. Researchers in the early 2000s began to synthesize and screen libraries of AHL analogs to identify compounds that could either activate or inhibit quorum sensing-regulated behaviors, such as virulence factor production and biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. nih.govfrontiersin.org

A pivotal study by the Spring Group reported the design, synthesis, and biological evaluation of a series of N-acylated anilines, including this compound. cam.ac.uk Their research demonstrated that this compound could act as a modulator of the LasR protein, a key transcriptional regulator in the P. aeruginosa quorum-sensing circuit. frontiersin.org Initial observations revealed that while the natural ligand, N-(3-oxo-dodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), activates LasR, the aniline analog, this compound, can act as an inhibitor. frontiersin.org This inhibitory activity highlighted the potential of N-acyl anilines as tools to disrupt bacterial communication.

Foundational Significance in Chemical Biology and Microbial Ecology Research

The development of this compound and related N-acyl anilines has had a foundational impact on chemical biology and microbial ecology. In chemical biology, these synthetic molecules serve as powerful probes to investigate the structure-function relationships of quorum-sensing receptors. By comparing the activity of natural AHLs with their synthetic analogs, researchers can elucidate the specific molecular interactions that govern ligand binding and receptor activation or inhibition. frontiersin.orgresearchgate.net This knowledge is crucial for the rational design of more potent and selective quorum-sensing modulators. frontiersin.org

Current State of Knowledge and Research Gaps

Current knowledge about this compound is primarily centered on its role as a modulator of the LasR quorum-sensing system in P. aeruginosa. Structure-activity relationship studies have revealed that the N-phenyl group and the 3-oxo functionality are critical for its activity. frontiersin.orgresearchgate.net However, several research gaps remain.

One significant gap is the limited understanding of its effects on other quorum-sensing systems and in different bacterial species. While its interaction with LasR is relatively well-characterized, its activity against other LuxR-type receptors is less explored. researchgate.net Furthermore, the majority of studies have been conducted in vitro, and there is a need for more research to evaluate the efficacy and stability of this compound in more complex biological environments, such as in co-culture with other microorganisms or in animal models of infection.

Another area requiring further investigation is the metabolic fate of this compound in microbial communities. While some bacteria are known to degrade AHLs, the enzymatic pathways responsible for the degradation of N-acyl anilines are not well understood. researchgate.net Elucidating these pathways would be crucial for predicting the environmental persistence and potential ecological impact of these compounds.

| Research Area | Current Knowledge | Identified Research Gaps |

| Synthesis | Well-established methods for N-acylation of anilines exist. mdpi.comorientjchem.orgcam.ac.uk | Development of more sustainable and diverse synthetic routes. |

| Biological Activity | Known to modulate the LasR quorum-sensing receptor in P. aeruginosa. frontiersin.org | Limited data on activity against other QS receptors and in other bacterial species. |

| In Vivo Studies | Primarily studied in in vitro systems. | Lack of comprehensive in vivo studies to assess efficacy and pharmacokinetics. |

| Microbial Ecology | Potential to manipulate microbial communities by interfering with quorum sensing. alliedacademies.orgmdpi.com | Limited understanding of its impact on complex microbial consortia. |

| Metabolism | Related AHLs are known to be degraded by some bacteria. researchgate.net | The metabolic fate and degradation pathways of this compound are largely unknown. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H27NO2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-oxo-N-phenyldodecanamide |

InChI |

InChI=1S/C18H27NO2/c1-2-3-4-5-6-7-11-14-17(20)15-18(21)19-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3,(H,19,21) |

InChI Key |

GYOZLHQAMICVMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)CC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Synthesis and Analog Design Strategies for 3 Oxo N Phenyldodecanamide

Established Chemical Synthetic Pathways and Methodologies

The synthesis of β-keto amides like 3-oxo-N-phenyldodecanamide is typically achieved through several established methodologies, primarily involving the formation of the amide bond from a β-keto ester or a related precursor.

Another established route involves the direct acylation of anilines. A common method is the reaction of a β-keto acid with the desired amine using a coupling agent. For example, 3-oxododecanoic acid can be coupled with aniline (B41778) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. cam.ac.uk

A well-established method for preparing β-keto amides involves the use of Diketene or Meldrum's acid derivatives. researchgate.netnih.gov For instance, the reaction of Meldrum's acid with an appropriate acid chloride can generate an intermediate that, upon reaction with an amine and subsequent heating, yields the desired β-keto amide. researchgate.net

The aminolysis of β-keto esters is also a direct and common method. Ethyl 3-oxododecanoate (B1238196), prepared via methods like the Claisen condensation, can be heated with aniline, sometimes in the presence of a catalyst, to form this compound. The conditions for this reaction can vary, with some syntheses being performed in toluene (B28343) at elevated temperatures. beilstein-journals.org

Development of Novel Synthetic Routes for Improved Yield and Purity

Research into the synthesis of amides and keto compounds continually seeks to improve yield, purity, and sustainability. While specific novel routes for this compound are not extensively documented, developments in related areas offer promising strategies.

One such approach is the modification of classical condensation reactions to improve efficiency. For example, switching solvents from ethanol (B145695) to tetrahydrofuran (B95107) in a Claisen condensation has been shown to dramatically reduce reaction times from hours to minutes and improve yields. d-nb.info The use of stronger bases like sodium hydride or lithium diisopropylamide (LDA) can also be beneficial in mixed Claisen condensations to ensure the selective formation of one enolate over another, thus increasing the purity of the desired β-keto ester precursor. researchgate.net

Domino reactions or tandem processes offer an elegant way to increase synthetic efficiency. A method involving the aminoacylation of β-enamino amides followed by a domino fragmentation has been developed for the synthesis of functionalized β-keto amides. nih.gov This approach uses ethylenediamine-derived β-enamino amides as synthetic equivalents of amide enolates, which can be acylated and then fragmented to produce the target β-keto amide in good yields. nih.gov

Furthermore, the development of new coupling reagents for amide bond formation continues to provide milder and more efficient alternatives to traditional methods. The use of ynamides as coupling reagents allows for the one-pot synthesis of α-ketoamides from α-keto acids and amines under very mild conditions, a strategy that could potentially be adapted for β-keto amides. nih.gov

Strategies for the Preparation of Structural Analogues and Derivatives

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies, particularly in fields like quorum sensing inhibition where this structural motif is relevant. rsc.orgCurrent time information in Bangalore, IN. Strategies for analog design can target the three main components of the molecule: the N-phenyl group, the keto group, and the dodecanoyl chain.

Modification of the N-Aryl Group: The aniline moiety can be readily replaced with substituted anilines during the amide formation step. This allows for the introduction of various functional groups (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring. For example, reacting ethyl 3-oxododecanoate with a range of substituted anilines would produce a library of N-aryl-3-oxododecanamides. The electronic properties of the substituents on the phenyl ring can influence the reactivity and biological activity of the resulting compounds. d-nb.info

Modification of the Keto-Methylene Backbone: The reactivity of the methylene (B1212753) group adjacent to the two carbonyls allows for various modifications.

Alkylation: The α-position can be alkylated by treating the β-keto amide with a base followed by an alkyl halide.

Halogenation: The synthesis of a 2,2-difluoro-3-oxo-N-phenyldodecanamide analog has been reported. wikipedia.org This was achieved by the oxidation of the corresponding difluoro alcohol precursor using Dess-Martin periodinane (DMP). asm.org This indicates that halogenated analogs are accessible. The use of reagents like Selectfluor can also lead to difluorinated β-oxo-amides from different precursors. nih.gov

Oxidation/Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, which would yield 3-hydroxy-N-phenyldodecanamide. Conversely, the oxidation of a corresponding 3-hydroxy precursor is a viable route to the keto-amide.

Modification of the Acyl Chain Length: The length of the C12 acyl chain is a key determinant in the lipophilicity of the molecule. Analogs with varying chain lengths can be synthesized by starting with different fatty acid or ester precursors in the initial steps of the synthesis (e.g., using octanoyl chloride, decanoyl chloride, etc., in a Claisen-type condensation or acylation reaction). Studies on related N-acyl cyclopentylamides have shown that varying the acyl chain length is critical for their biological activity as quorum sensing inhibitors. rsc.org

| Analog Type | Synthetic Strategy | Potential Starting Materials | Reference for Strategy |

| N-Aryl Substitution | Reaction of β-keto ester with substituted anilines | Ethyl 3-oxododecanoate, 4-chloroaniline, 4-methylaniline | d-nb.info |

| α-Halogenation | Oxidation of a corresponding α-halo-alcohol precursor | 2,2-difluoro-3-hydroxy-N-phenyldodecanamide | wikipedia.orgasm.org |

| Chain Length Variation | Claisen condensation with different long-chain esters | Ethyl octanoate, Ethyl decanoate | rsc.org |

| Keto Group Reduction | Reduction of the β-keto group | This compound, Sodium borohydride |

Chemoenzymatic Synthesis Approaches and Biocatalytic Modifications

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offering greener and more precise synthetic routes. While direct chemoenzymatic synthesis of this compound is not widely reported, general biocatalytic methods for amide and keto group synthesis are well-established and applicable.

Lipase-Catalyzed Amide Synthesis: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are widely used for the synthesis of amides. Current time information in Bangalore, IN. They can catalyze the aminolysis of esters under mild, often solvent-free conditions. A potential chemoenzymatic route to this compound would involve the lipase-catalyzed reaction between ethyl 3-oxododecanoate and aniline. Lipases often exhibit high chemoselectivity, which can be advantageous in complex molecules. For instance, in molecules with both hydroxyl and amino groups, lipases can selectively acylate the amine. Current time information in Bangalore, IN. The efficiency of lipase-catalyzed amidation can be high, with some processes achieving excellent yields. masterorganicchemistry.com

Enzymatic Reduction/Oxidation: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. An ADH could be used for the stereoselective reduction of the keto group in this compound to produce a chiral 3-hydroxy analog. Conversely, an ADH could be used for the oxidation of 3-hydroxy-N-phenyldodecanamide to the target keto-amide. Dynamic kinetic resolution, combining an enzyme with a racemization catalyst, can be used to convert a racemic starting material into a single enantiomer of the product with high yield and stereoselectivity. rsc.org

Nitrile Hydratase-Based Routes: Another biocatalytic approach could start from a β-keto nitrile. Nitrile hydratases are enzymes that can convert nitriles to the corresponding primary amides. nih.gov A potential route would involve the synthesis of 3-oxododecanenitrile, followed by its enzymatic hydration to 3-oxododecanamide. A subsequent N-arylation step would be required to introduce the phenyl group.

| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis/Modification | Reference for Strategy |

| Lipase (e.g., CALB) | Amide formation | Aminolysis of ethyl 3-oxododecanoate with aniline | Current time information in Bangalore, IN. |

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | Stereoselective reduction of the keto group to a hydroxyl group | rsc.org |

| Nitrile Hydratase | Nitrile Hydration | Conversion of a precursor β-keto nitrile to a β-keto amide | nih.gov |

Biosynthesis and Natural Occurrence of 3 Oxo N Phenyldodecanamide

Identification of Producing Organisms and Environmental Niches

Currently, there is no scientific literature that identifies any specific organism—be it bacterial, fungal, plant, or animal—as a natural producer of 3-oxo-N-phenyldodecanamide. While structurally related molecules, such as N-acyl homoserine lactones (AHLs) with a 3-oxo-dodecanoyl moiety, are well-documented as quorum sensing signal molecules in various bacteria like Pseudomonas aeruginosa, the presence of a phenylamide instead of a homoserine lactone in the specified compound makes its origin unique and, as of now, unknown. thinkindiaquarterly.orgnih.gov The environmental niches where this compound might be found are therefore also unidentified.

Elucidation of Biosynthetic Pathways and Key Enzymatic Steps

The complete biosynthetic pathway for this compound has not been elucidated. In the absence of a known producing organism, the enzymes and genetic machinery responsible for its assembly remain hypothetical.

It is plausible that its biosynthesis could involve a multi-step enzymatic cascade. Drawing parallels from the synthesis of other natural products, one might speculate a pathway involving the activation of dodecanoic acid and its subsequent modification, followed by an amide bond formation with aniline (B41778) or a related precursor. However, this remains purely speculative without direct evidence.

Known biosynthetic pathways for related structures, such as the fatty acid synthesis (FAS) and polyketide synthesis (PKS) systems that produce the acyl chains for AHLs, or the enzymes involved in the synthesis of other aromatic amides, have not been linked to the production of this compound. nih.gov Research into the enzymatic synthesis of various amides and keto acids exists, but none specifically address the formation of this compound. nih.gov

Regulatory Mechanisms Governing Biosynthesis and Production

Given that the biosynthetic pathway and the producing organisms are unknown, no information is available regarding the regulatory mechanisms that might control the production of this compound. In known bacterial systems producing N-acylated signaling molecules, biosynthesis is often tightly regulated by factors such as population density (quorum sensing), environmental stress, and nutrient availability. thinkindiaquarterly.org For instance, in Pseudomonas aeruginosa, the synthesis of AHLs is controlled by LuxI/LuxR-type regulatory systems. thinkindiaquarterly.org Whether similar regulatory circuits would apply to this compound is a matter of conjecture.

Comparative Analysis of Biosynthetic Routes Across Diverse Taxa

A comparative analysis of the biosynthetic routes for this compound across different taxa is not possible at this time, as no such routes have been identified in any organism. While the synthesis of compounds with some structural similarities, like other 3-oxo-amides or N-phenylamides, has been investigated in different contexts, a direct comparison pertaining to the specified molecule cannot be made. nih.govbeilstein-journals.org The available literature focuses on the chemical synthesis of this compound and its analogs, or on its potential applications, rather than its natural biosynthesis. unimi.itbldpharm.com

Molecular and Cellular Mechanisms of Action of 3 Oxo N Phenyldodecanamide

Identification and Characterization of Molecular Receptors and Binding Partners

The biological effects of N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) are initiated by its interaction with specific molecular receptors and binding partners in both bacterial and eukaryotic cells.

In the Gram-negative bacterium Pseudomonas aeruginosa, the primary receptor for 3O-C12-HSL is the transcriptional regulator protein LasR . pnas.orgmdpi.com The LasI enzyme synthesizes 3O-C12-HSL, and when the concentration of this signal molecule reaches a certain threshold, it binds to LasR. mdpi.com This binding event forms an active complex that can then regulate the expression of target genes. mdpi.com The interaction is highly specific, forming a crucial part of the las quorum-sensing (QS) system which controls numerous bacterial processes. mdpi.compnas.org

In eukaryotic host cells, 3O-C12-HSL has been found to interact with cellular proteins, thereby modulating host responses. A significant identified binding partner is IQGAP1 , a scaffold protein involved in cytoskeleton regulation and cell signaling. nih.govplos.org Studies have shown that 3O-C12-HSL co-localizes with IQGAP1 in human intestinal epithelial cells, suggesting a direct interaction that can trigger changes in cell behavior, such as migration. nih.govplos.org This interaction represents a novel mechanism of bacterial-host communication. nih.gov Other potential interactions in host cells are less direct but are inferred from the downstream effects the molecule produces, such as the modulation of immune cell functions. nih.govnih.gov

| Receptor/Binding Partner | Cell Type | Role | Key Findings |

| LasR | Pseudomonas aeruginosa (bacterial) | Transcriptional regulator | Primary receptor for 3O-C12-HSL; binding activates the QS system to regulate virulence factor expression. pnas.orgmdpi.com |

| IQGAP1 | Human Epithelial Cells (eukaryotic) | Scaffold protein | Binds to 3O-C12-HSL, leading to modulation of cell migration and cytoskeletal changes. nih.govplos.org |

Downstream Signaling Cascades and Intracellular Transduction Pathways

Upon binding to its receptors, 3O-C12-HSL triggers a variety of downstream signaling cascades.

In P. aeruginosa, the formation of the 3O-C12-HSL-LasR complex initiates a transcriptional cascade. This complex binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, activating their transcription. mdpi.com This directly or indirectly controls the expression of a wide array of genes responsible for virulence factor production and biofilm formation. pnas.orgplos.org The las system also hierarchically controls other QS systems in the bacterium, such as the rhl system. pnas.orgpnas.org

In eukaryotic cells, the signaling pathways are more diverse. The interaction of 3O-C12-HSL with IQGAP1 leads to changes in the phosphorylation status and activity of the Rho GTPases Rac1 and Cdc42 , which are critical regulators of the actin cytoskeleton and cell migration. nih.gov Furthermore, 3O-C12-HSL has been shown to induce apoptosis in neutrophils by triggering an increase in both cytosolic and mitochondrial calcium (Ca²⁺) levels. nih.gov This calcium signaling leads to mitochondrial dysfunction. nih.gov In macrophages, 3O-C12-HSL can modulate inflammatory responses by affecting pathways like NF-κB and ERK1/2 , leading to changes in cytokine production. nih.govmedchemexpress.com It also induces endoplasmic reticulum (ER) stress and activates caspases, ultimately leading to apoptosis. medchemexpress.com

| Pathway | Cell Type | Effect | Mediators |

| Quorum Sensing | P. aeruginosa | Activation of virulence gene expression. | LasR-3O-C12-HSL complex. mdpi.com |

| Cytoskeletal Regulation | Human Epithelial Cells | Altered cell migration. | IQGAP1, Rac1, Cdc42. nih.gov |

| Apoptosis Induction | Neutrophils, Macrophages | Programmed cell death. | Calcium signaling, mitochondrial dysfunction, caspases. nih.govmedchemexpress.com |

| Inflammatory Modulation | Macrophages | Altered cytokine production. | NF-κB, ERK1/2. nih.govmedchemexpress.com |

Modulation of Gene Expression and Transcriptional Regulation

3O-C12-HSL exerts significant control over gene expression in both its native bacterial environment and in host cells.

Within P. aeruginosa, the LasR-3O-C12-HSL complex is a master regulator, controlling the expression of dozens to hundreds of genes. pnas.org These genes encode for a variety of virulence factors, including LasA protease, LasB elastase, and exotoxin A , as well as proteins essential for the maturation of biofilms. mdpi.compnas.org

In host cells, 3O-C12-HSL modulates the expression of genes involved in immunity, inflammation, and cellular homeostasis. For example, it has been found to upregulate the expression of Aquaporin 9 (AQP9) at both the mRNA and protein levels in human macrophages. nih.gov AQP9 is a water channel that plays a role in cell volume and morphology. nih.gov The compound also reciprocally modulates the expression of pro- and anti-inflammatory cytokines in activated macrophages, demonstrating its complex effect on the host immune response. nih.gov For instance, it can induce the production of the pro-inflammatory cytokine IL-8 in human bronchial epithelial cells. medchemexpress.com

Effects on Enzymatic Activities and Perturbations of Metabolic Networks

The gene expression changes induced by 3O-C12-HSL lead to significant effects on enzymatic activities and the broader metabolic network.

The primary enzymatic effect within P. aeruginosa is the increased production and secretion of virulence-associated enzymes like elastase and protease . mdpi.combg.ac.rs These enzymes contribute to the bacterium's ability to degrade host tissues and evade the immune system. The regulation extends to secondary metabolites as well. pnas.org

Investigation of Non-Canonical Mechanisms and Off-Target Interactions

Beyond its canonical role in bacterial quorum sensing, 3O-C12-HSL engages in various non-canonical interactions, particularly with host systems. The modulation of eukaryotic cell behavior through binding to proteins like IQGAP1 is a prime example of a non-canonical mechanism. nih.govplos.org These interactions are considered "off-target" from the perspective of the bacterium's internal signaling but are central to its interaction with the host.

Computational approaches are increasingly used to predict potential off-target interactions for small molecules. frontiersin.orgnih.gov These methods screen molecules against thousands of protein targets to identify potential unintended binding events that could lead to biological effects. nih.gov For a molecule like 3O-C12-HSL, such approaches could reveal previously unknown host protein interactions, providing hypotheses for its diverse immunomodulatory effects. frontiersin.org For example, studies on other small molecules have identified common off-targets like cytochrome P450 isoforms and various kinases, suggesting that bioactive molecules can be promiscuous. frontiersin.org The interaction of 3O-C12-HSL with multiple host signaling pathways (calcium, NF-κB, caspases) suggests it may have several such off-target interactions. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations Correlating Structural Features with Biological Responses

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For 3O-C12-HSL, SAR studies are crucial for understanding the specificity of its interactions and for designing inhibitor molecules (QSIs) that can block its effects. mdpi.combg.ac.rs

The structure of 3O-C12-HSL consists of three key features: the N-acyl chain, the 3-oxo group, and the homoserine lactone ring.

Acyl Chain Length: The 12-carbon length of the acyl chain is critical for high-affinity binding to the LasR receptor in P. aeruginosa. pnas.org Shorter or longer chains generally result in reduced activity.

3-oxo Group: The carbonyl group at the third carbon position of the acyl chain is also important for specific recognition by LasR. pnas.org

Lactone Ring: The homoserine lactone ring is essential for activity. Studies have shown that the hydrolytic instability of this ring is pivotal for the molecule's ability to modulate immune signaling in host cells. rsc.org

Researchers have synthesized numerous analogs of 3O-C12-HSL to probe these relationships and to develop antagonists. frontiersin.orgmdpi.com For instance, flavonoids like naringenin (B18129) have been shown to compete with 3O-C12-HSL for binding to LasR, thereby inhibiting the QS response. frontiersin.org Such studies help to map the binding pocket of the receptor and identify the key interactions necessary for activation or inhibition. nih.govnih.govjyu.firsc.org

| Structural Feature | Importance for Activity | Notes |

| Acyl Chain | High; specificity determined by length (12 carbons). pnas.org | Modifications are a key strategy for developing quorum sensing inhibitors. |

| 3-oxo Group | High; contributes to specific binding with LasR. pnas.org | Removal or alteration significantly reduces activity. |

| Lactone Ring | Essential; hydrolytic instability linked to immunomodulatory effects. rsc.org | Opening of the ring inactivates the molecule. |

Role of 3 Oxo N Phenyldodecanamide in Inter Organismal Interactions and Biological Systems

Modulation of Microbial Communication Systems (Quorum Sensing)

3-oxo-N-phenyldodecanamide belongs to a class of compounds known as N-acyl anilines, which are structurally similar to N-acyl-L-homoserine lactones (AHLs). AHLs are crucial signaling molecules in quorum sensing (QS), a cell-to-cell communication system used by many bacteria to coordinate collective behaviors. The structural mimicry of this compound allows it to interfere with AHL-mediated QS systems, acting as a potential modulator of bacterial behavior.

Influence on Biofilm Formation, Maturation, and Dispersal

Biofilm formation is a key QS-regulated process that allows bacteria to adhere to surfaces and form structured, protected communities. Research has shown that N-acyl anilines can significantly impact biofilm development in various bacterial species. For instance, studies on Pseudomonas aeruginosa, a bacterium known for its robust biofilm-forming capabilities, have demonstrated that certain N-acyl aniline (B41778) derivatives can inhibit biofilm formation. While specific data on this compound's direct effect on the stages of biofilm maturation and dispersal is still emerging, its role as a QS modulator suggests a strong potential to influence these processes. By disrupting the signaling pathways that control the production of extracellular polymeric substances (EPS), a key component of the biofilm matrix, this compound could theoretically alter the structural integrity and development of biofilms.

Regulation of Virulence Factor Expression in Microorganisms

The expression of virulence factors, which are molecules that enable pathogens to infect and cause disease in a host, is often tightly controlled by QS. The ability of this compound to interfere with QS signaling pathways makes it a candidate for attenuating bacterial virulence. In Pseudomonas aeruginosa, the production of numerous virulence factors, including elastase, pyocyanin, and rhamnolipids, is regulated by the Las and Rhl quorum-sensing systems. Synthetic molecules that antagonize these systems have been shown to reduce the production of these virulence factors. Given its structural similarity to AHLs, this compound is hypothesized to compete with native signaling molecules for binding to transcriptional regulators, thereby downregulating the expression of genes responsible for virulence factor production.

Impact on Microbial Motility, Aggregation, and Dispersal

Microbial motility, including swimming and swarming, is another behavior often modulated by quorum sensing. These forms of movement are critical for bacteria to seek out nutrients, colonize new environments, and disperse from mature biofilms. QS systems can regulate the expression of genes involved in the synthesis and function of flagella, the primary appendages for bacterial locomotion. By interfering with QS, this compound could potentially influence these motile behaviors. For example, disruption of the QS network could lead to decreased flagellar production or function, thereby reducing the ability of bacteria to move and spread. Furthermore, since aggregation is a precursor to biofilm formation and is also linked to QS, modulation of this system by this compound could impact the initial stages of bacterial community formation.

Interactions with Plant Systems

The influence of microbial quorum sensing extends beyond bacterial communities and can significantly impact interactions with higher organisms, including plants. Bacteria that form associations with plants, whether pathogenic or symbiotic, often utilize QS to coordinate their activities.

Influence on Plant Growth and Development

The intricate relationship between plants and their associated microbes can have profound effects on plant health and development. While direct studies on the effect of this compound on plant growth are limited, the modulation of bacterial QS by this compound could have indirect consequences. For instance, by inhibiting the virulence of plant pathogens, it could protect plants from disease and thereby promote healthier growth. Conversely, if the compound were to interfere with the QS systems of beneficial, growth-promoting rhizobacteria, it could potentially hinder their ability to produce phytohormones or other compounds that stimulate plant growth.

Modulation of Plant Defense Responses and Immunity Pathways

Plants have evolved sophisticated immune systems to recognize and respond to microbial signals, including QS molecules. This recognition can trigger a range of defense responses. It has been demonstrated that some plants can detect bacterial AHLs and mount a defense response, a phenomenon known as "quorum quenching." Given that this compound acts as a QS modulator, it could potentially influence plant immunity in several ways. It might be perceived by the plant as a microbial signal, thereby priming or activating defense pathways. Alternatively, by interfering with bacterial QS, it could prevent the coordinated attack of pathogens, giving the plant's immune system a better chance to effectively combat the infection. The synthesis of related compounds, such as 2,2-difluoro-3-oxo-N-phenyldodecanamide, has been explored in the context of developing probes for Pseudomonas aeruginosa quorum sensing, highlighting the ongoing interest in this class of molecules for modulating bacterial-host interactions. unimi.it

Dynamics within Rhizosphere and Phyllosphere Microbiomes

The rhizosphere, the nutrient-rich soil zone immediately surrounding plant roots, and the phyllosphere, the surface of plant leaves, are complex ecosystems teeming with microbial life. nih.govnih.gov These microbial communities, collectively known as the plant's second genome, are crucial for plant growth and health. researchgate.netnih.gov The composition and activity of these microbiomes are shaped by a variety of factors, including chemical signals produced by both the plant and the microbes themselves. nih.govnih.gov

N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules used by Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. mdpi.commedchemexpress.com While the direct impact of this compound on these environments is not documented, the functions of its analog, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), are well-established. This molecule is a key signal in bacteria such as Pseudomonas aeruginosa. mdpi.comnih.gov

The presence of AHLs like 3-oxo-C12-HSL in the rhizosphere can influence the microbial community structure. nih.gov Plants can perceive these bacterial signals, leading to physiological responses. For instance, some long-chain AHLs have been shown to prime plants for enhanced resistance against pathogens. frontiersin.org This interaction is a key part of the complex chemical dialogue that governs the recruitment of beneficial microbes and the defense against pathogenic ones. researchgate.netfrontiersin.org Research indicates that plants can actively shape their root and leaf microbiomes by releasing specific exudates, and this process can be influenced by the detection of microbial signals like AHLs. nih.govresearchgate.netfrontiersin.org The introduction of a diverse rhizosphere microbiome to plants grown in low-diversity soil has been shown to decrease susceptibility to fungal pathogens, highlighting the importance of these microbial communities and their interactions. frontiersin.org

Interplay in Other Ecological Contexts and Multi-Species Communities

Beyond the immediate vicinity of plants, 3-oxo-C12-HSL plays a critical role in structuring multi-species communities, particularly in contexts such as infections and biofilms. In Pseudomonas aeruginosa, a metabolically versatile bacterium, the quorum-sensing system orchestrated by 3-oxo-C12-HSL (the las system) and a second signal, N-butanoyl-L-homoserine lactone (the rhl system), controls the expression of numerous virulence factors and is essential for biofilm formation. mdpi.comfrontiersin.org

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offers protection from environmental stresses and antimicrobial agents. The regulation of biofilm development by 3-oxo-C12-HSL is a crucial factor in the persistence of P. aeruginosa in chronic infections. mdpi.com This signaling molecule allows the bacterial population to act as a coordinated, multicellular entity, enhancing its competitiveness against other microbes and its resistance to host immune responses. nih.gov

Furthermore, the production of 3-oxo-C12-HSL can influence the behavior of other bacteria within the same ecological niche. The expression of virulence factors regulated by this molecule can directly impact competing microorganisms. This intercellular communication system is fundamental to how bacteria establish and maintain their presence within complex, multi-species communities. mdpi.comfrontiersin.org

Cross-Kingdom Signaling Mechanisms

One of the most significant roles of 3-oxo-C12-HSL is its function as a cross-kingdom signaling molecule, capable of modulating the physiology of eukaryotic host organisms. nih.gov This communication between prokaryotic bacteria and their eukaryotic hosts is a critical aspect of both symbiotic and pathogenic interactions. nih.govfrontiersin.org

Research has demonstrated that 3-oxo-C12-HSL, produced by bacteria like P. aeruginosa, can directly interact with and modulate host immune cells. nih.govnih.gov For example, it has been shown to reciprocally modulate the production of pro- and anti-inflammatory cytokines in macrophages. nih.gov Specifically, it can suppress the key pro-inflammatory cytokine tumor necrosis factor α (TNFα) while amplifying the anti-inflammatory cytokine interleukin-10 (IL-10), a mechanism that may help bacteria evade the host immune system and establish chronic infections. nih.gov

Beyond immune modulation, 3-oxo-C12-HSL can induce apoptosis (programmed cell death) in host cells such as neutrophils by triggering mitochondrial dysfunction through calcium signaling pathways. nih.gov It also has rapid effects on host epithelial cells. In human airway epithelia, it can stimulate the cystic fibrosis transmembrane regulator (CFTR), leading to increased chloride and fluid secretion, which may be an adaptive host response to flush out bacteria. nih.gov These findings underscore the sophisticated ways in which bacterial signaling molecules can manipulate host cell functions for the bacterium's benefit.

The ability of plants to recognize and respond to AHLs is another example of cross-kingdom signaling. nih.govfrontiersin.org The detection of bacterial signals can trigger defense priming, preparing the plant to respond more quickly and robustly to a future pathogen attack. frontiersin.org

Interactive Data Table: Documented Effects of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)

| Affected Organism/Cell Type | Biological System | Observed Effect | Reference |

| Pseudomonas aeruginosa | Bacterial Community | Regulates virulence factor expression and biofilm formation. | mdpi.comfrontiersin.org |

| Murine Macrophages | Host Immune System | Suppresses TNFα and amplifies IL-10 production. | nih.gov |

| Human & Murine Neutrophils | Host Immune System | Induces apoptosis via mitochondrial dysfunction and calcium signaling. | nih.gov |

| Human Airway Epithelial Cells | Host Organ System | Stimulates CFTR-dependent chloride and fluid secretion. | nih.gov |

| Tomato (Solanum lycopersicum) | Plant-Microbe Interaction | Acts as an interkingdom signal. | nih.gov |

| Arabidopsis thaliana | Plant-Microbe Interaction | Primes plant for enhanced resistance against certain pathogens. | frontiersin.org |

Advanced Analytical Methodologies in 3 Oxo N Phenyldodecanamide Research

Methodologies for Isolation and Purification from Complex Biological and Environmental Matrices

Effective analysis of 3-oxo-N-phenyldodecanamide begins with its successful extraction and purification from the sample matrix, a critical step that significantly influences the accuracy and sensitivity of subsequent detection methods. The choice of methodology is contingent upon the sample type, be it a bacterial culture, a complex environmental sample like soil or sediment, or biological fluids.

Liquid-liquid extraction (LLE) is a foundational and widely employed technique for the initial recovery of AHLs from aqueous samples such as culture supernatants. nih.gov This method leverages the differential solubility of the target analyte between two immiscible liquid phases. Organic solvents like ethyl acetate, dichloromethane, and chloroform are commonly used to extract the relatively nonpolar AHLs from the aqueous phase. nih.gov The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio, pH, and mixing time.

Solid-phase extraction (SPE) offers a more refined approach to sample cleanup and concentration, often used sequentially after LLE to enhance the purity of the extract. mdpi.com SPE can improve detection sensitivity by two- to ten-fold compared to LLE alone. mdpi.com This chromatographic technique involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. A variety of sorbent chemistries are available, including reversed-phase materials like octadecyl (C18) silica, which are effective for trapping AHLs from aqueous solutions. mdpi.com Other materials such as silica gel and polymeric sorbents have also been utilized. nih.govmdpi.com

For solid and semi-solid matrices, such as soil and sediment, more rigorous extraction techniques are required. Accelerated Solvent Extraction (ASE) has demonstrated superior recovery rates for AHLs from soil compared to traditional methods like sonication or shaking. acs.org ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. A common solvent system for this application is a mixture of ethyl acetate and acetone. acs.org

Regardless of the chosen extraction method, sample preservation is paramount to prevent the degradation of this compound, particularly by enzymatic activity. Flash-freezing of samples in liquid nitrogen immediately after collection is a crucial step to inhibit enzymatic degradation of AHLs before extraction can be performed. nih.gov

Table 1: Comparison of Extraction Techniques for this compound and Related Compounds

| Methodology | Principle | Common Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Bacterial cultures, aqueous samples | Simple, widely applicable | Large solvent consumption, can be less selective |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution | Aqueous extracts, environmental water samples | High recovery, concentration of analyte, improved purity mdpi.com | Requires method development for sorbent selection |

| Accelerated Solvent Extraction (ASE) | Solvent extraction at elevated temperature and pressure | Soil, sediments | High efficiency, reduced solvent use, faster than traditional methods acs.org | Requires specialized equipment |

Chromatographic-Mass Spectrometric Approaches for Sensitive Detection and Absolute Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the sensitive detection and absolute quantification of this compound. These hyphenated techniques provide both the separation of the analyte from complex mixtures and its specific detection based on its mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent methods for AHL analysis. nih.govnih.gov These systems offer rapid and specific identification and quantification. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol, usually with an additive such as formic acid to improve ionization. nih.gov

Mass spectrometric detection is commonly performed using electrospray ionization (ESI) in the positive ion mode. acs.org For absolute quantification, the triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. nih.gov This highly specific technique involves monitoring a predefined fragmentation of the parent ion into a specific product ion, which significantly reduces background noise and enhances sensitivity. The development of an MRM method requires the optimization of precursor and product ion pairs for the target analyte.

The sensitivity of these methods is remarkable, with limits of detection (LOD) and quantification (LOQ) often reaching the picogram or even femtomole levels. nih.govmdpi.com For instance, a method for 3-MCPD esters, which are structurally different but analyzed with similar techniques, reported LOQs between 0.02 to 0.08 mg kg⁻¹. axxam.com Another approach using supercritical fluid chromatography (SFC) coupled with high-resolution mass spectrometry (HRMS) achieved picogram-level sensitivity for a range of AHLs. nih.gov

For enhanced sensitivity, particularly for 3-oxo-substituted AHLs like this compound, chemical derivatization can be employed. The use of Girard's reagent T (GT) to target the ketone group can create a permanent positive charge, dramatically enhancing the signal in MALDI-MS analysis by up to 60,000 times. mdpi.com

Table 2: Key Parameters in LC-MS/MS Methods for AHL Quantification

| Parameter | Typical Implementation | Purpose |

|---|---|---|

| Chromatography | UHPLC or HPLC with C18 column nih.gov | Separation of analytes in the sample |

| Ionization Source | Electrospray Ionization (ESI), positive mode acs.org | Generation of gas-phase ions for MS analysis |

| Mass Analyzer | Triple Quadrupole (TQ) or High-Resolution Mass Spectrometry (HRMS) nih.govnih.gov | Separation of ions based on mass-to-charge ratio |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.gov | High specificity and sensitivity for absolute quantification |

| Sensitivity | Picogram to femtomole range nih.govmdpi.com | Detection of trace amounts of the analyte |

Application of Nuclear Magnetic Resonance (NMR) for Structural Characterization of Metabolites and Derivatives

While mass spectrometry is invaluable for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the unequivocal structural elucidation of this compound, its metabolites, and novel synthetic derivatives. acs.org NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the precise determination of its three-dimensional structure.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural analysis. The ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. For AHLs, the chemical shifts and integrated peak areas in the ¹H NMR spectrum can be used to confirm the structure of the acyl side chain and the integrity of the homoserine lactone ring. acs.org ¹³C NMR provides complementary information about the carbon skeleton of the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to piece together the complete structure of more complex or unknown molecules. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the determination of the molecule's connectivity.

In the context of metabolomics, NMR-based approaches are used to obtain a global snapshot of the low-molecular-weight metabolites in a biological sample. nih.gov By comparing the NMR profiles of bacterial cultures treated with this compound to untreated controls, researchers can identify changes in the metabolic network, providing insights into the compound's mode of action and identifying potential metabolites. nih.gov This approach can reveal the influence of the compound on pathways such as protein synthesis and energy metabolism. nih.gov

Development and Validation of Bioassays for Functional Activity Assessment in In Vitro and Ex Vivo Models

To assess the biological function of this compound, a variety of bioassays have been developed. These assays are crucial for determining the compound's activity as a quorum sensing (QS) signal, an inhibitor, or a modulator of other cellular processes.

A common and effective method for detecting AHL activity involves the use of bacterial reporter strains. nih.gov These are genetically modified bacteria that produce a readily measurable signal in response to the presence of specific AHLs. Two of the most widely used reporter strains are Chromobacterium violaceum and Agrobacterium tumefaciens. nih.gov

Chromobacterium violaceum : A mutant strain, CV026, is unable to produce its own AHLs but will produce the purple pigment violacein in the presence of exogenous short-chain AHLs. The intensity of the purple color provides a qualitative or semi-quantitative measure of AHL activity. mdpi.com

Agrobacterium tumefaciens : This bacterium is often engineered with a reporter gene, such as lacZ (which encodes β-galactosidase), fused to a QS-controlled promoter. The presence of AHLs induces the expression of β-galactosidase, and its activity can be quantified using a colorimetric substrate. nih.gov

These reporter-based assays are adaptable to a 96-well plate format, making them suitable for screening and quantitative analysis.

Beyond general QS activity, specific functional assays are used to evaluate the impact of this compound on virulence factor production and biofilm formation.

Virulence Factor Assays : The effect on the production of enzymes like elastase can be measured using methods such as the skim milk agar assay. A clear zone of hydrolysis around a bacterial colony indicates elastase activity, and the size of this zone can be quantified. nih.gov

Biofilm Formation Assays : The ability of bacteria to form biofilms in the presence of the compound is often assessed using a microtiter plate assay. Bacteria are grown in the wells of a plate, and after a period of incubation, the non-adherent cells are washed away. The remaining biofilm is then stained with a dye like crystal violet, and the amount of retained dye is quantified spectrophotometrically. nih.gov

For a more complex biological context, ex vivo and simple in vivo models are employed. For instance, the nematode Caenorhabditis elegans is used as a model host to study the effect of QS modulators on bacterial virulence and host survival. nih.gov

Table 3: Common Bioassays for Functional Assessment of this compound

| Assay Type | Model System | Measured Endpoint | Assessed Function |

|---|---|---|---|

| Reporter Strain Assay | Chromobacterium violaceum CV026 | Violacein pigment production mdpi.com | General QS activity (short-chain AHLs) |

| Reporter Strain Assay | Agrobacterium tumefaciens (with reporter gene) | Reporter gene expression (e.g., β-galactosidase activity) nih.gov | General QS activity (broad range of AHLs) |

| Virulence Factor Assay | In vitro enzyme assay (e.g., skim milk agar) | Enzyme activity (e.g., elastase) nih.gov | Modulation of virulence factor production |

| Biofilm Formation Assay | Microtiter plate assay with crystal violet staining | Quantification of adherent biomass nih.gov | Inhibition or promotion of biofilm formation |

| In vivo Virulence Assay | Caenorhabditis elegans infection model | Nematode survival nih.gov | Effect on bacterial virulence in a host |

Quantitative Analysis in High-Throughput Screening and Omics-Integration Contexts

The search for novel modulators of quorum sensing has been accelerated by the development of high-throughput screening (HTS) platforms. These platforms allow for the rapid testing of large libraries of compounds for their ability to either activate or inhibit QS pathways. Quantitative analysis in this context requires robust, scalable, and sensitive assays.

Bacterial biosensor strains, as described in the previous section, are frequently adapted for HTS. nih.govacs.org By using liquid handling robotics and multi-well plate formats (e.g., 384- or 1536-well plates), thousands of compounds can be screened in a short period. biorxiv.org The readout, whether it be fluorescence, luminescence, or absorbance, is measured using a plate reader, providing quantitative data on the activity of each compound. For example, a screen could identify compounds that inhibit the this compound-induced activation of a reporter strain, thus flagging them as potential QS inhibitors.

The vast amounts of data generated from HTS and other large-scale experiments necessitate integration with 'omics' technologies to gain a comprehensive understanding of the biological effects of this compound. This multi-omics approach combines data from different analytical levels to build a more complete picture of the cellular response.

Transcriptomics : Technologies like RNA sequencing (RNA-Seq) can be used to analyze the global changes in gene expression in bacteria exposed to this compound. This can reveal the full set of genes regulated by this signaling molecule.

Proteomics : Mass spectrometry-based proteomics can identify and quantify changes in the entire protein complement of the cell in response to the compound, providing insights into the functional output of the observed gene expression changes.

Metabolomics : As mentioned earlier, NMR and MS-based metabolomics can identify and quantify the array of small-molecule metabolites in the cell. Integrating metabolomic data with transcriptomic and proteomic data can link the signaling activity of this compound to specific metabolic pathways and cellular functions.

The integration of these disparate datasets requires sophisticated bioinformatics tools and computational modeling. researchgate.net For instance, the transcriptomic response of a plant to different AHLs can be analyzed to identify key regulatory genes and pathways. By correlating the quantitative levels of this compound with changes in transcripts, proteins, and metabolites, researchers can construct detailed models of its regulatory networks and its impact on bacterial physiology and inter-kingdom signaling.

Potential Applications and Biotechnological Significance of 3 Oxo N Phenyldodecanamide Non Therapeutic

Utilization as a Molecular Tool for Fundamental Research in Microbial Physiology and Ecology

The compound 3-oxo-N-phenyldodecanamide and its close analog, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), are pivotal tools for investigating the intricate world of microbial communication. nih.govcsic.es As signaling molecules in quorum sensing systems, they allow researchers to dissect the molecular mechanisms that govern bacterial group behaviors. csic.es By introducing these molecules into microbial cultures, scientists can artificially induce or inhibit QS-controlled genes and observe the resulting physiological changes.

For instance, 3O-C12-HSL is a key signaling molecule for the opportunistic pathogen Pseudomonas aeruginosa, regulating the expression of numerous virulence factors and biofilm formation. nih.govnih.govnih.gov Studying the effects of this molecule helps to understand how bacteria establish chronic infections. nih.gov

Research has also explored the influence of these molecules on inter-kingdom communication. For example, studies have examined the effects of 3-oxo-C12-HSL on the immune and apoptotic gene expression of the marine sponge Suberites domuncula. nih.gov This research provides insights into the longstanding symbiotic relationships between bacteria and their hosts. nih.gov

The use of these compounds extends to understanding microbial community dynamics. In the context of oral biofilms, which cause dental caries, modifying the QS system can alter the complex interactions within the microbial community, thereby affecting biofilm formation and maturation. researchgate.net

Strategies for Biofilm Control and Anti-Fouling Applications in Industrial or Environmental Settings

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org They pose significant challenges in industrial settings, causing biofouling on ship hulls, corrosion in pipelines, and contamination in food processing facilities. frontiersin.orgfrontiersin.org Traditional anti-fouling methods often rely on toxic biocides like tributyltin (TBT), which have severe environmental consequences. mdpi.comimo.org

Quorum sensing inhibitors, including derivatives of this compound, offer a promising alternative for biofilm control. By disrupting the communication pathways that trigger biofilm formation, these compounds can prevent microbial adhesion and colonization. frontiersin.orgnih.gov For example, research has shown that interfering with AHL signaling can inhibit biofilm formation by pathogenic food-associated bacteria. frontiersin.org

The table below summarizes research findings on the anti-biofilm effects of related compounds:

| Compound/Agent | Target Organism(s) | Observed Effect | Reference |

| 3-oxo-C12-HSL | Staphylococcus epidermidis | Inhibits biofilm formation, initial attachment, and EPS production. nih.gov | nih.gov |

| Cinnamaldehyde | Escherichia coli, Pseudomonas aeruginosa | Reduces swarming motility and biofilm formation; decreases 3-oxo-C12-HSL levels. nih.gov | nih.gov |

| Surfactin and Rhamnolipids | Listeria monocytogenes, Staphylococcus aureus, Salmonella Enteritidis | Effective in disrupting pre-formed biofilms and preventing adhesion. frontiersin.org | frontiersin.org |

| DNase I | Campylobacter jejuni, Campylobacter coli | Successful in removing biofilms and preventing reattachment. frontiersin.org | frontiersin.org |

These findings highlight the potential of targeting quorum sensing and biofilm matrix components as a strategy for developing novel anti-fouling technologies in various industrial and environmental applications.

Agricultural Biotechnologies: Crop Protection and Plant Biostimulation Strategies

The application of AHLs in agriculture is an emerging field with the potential to revolutionize crop protection and enhancement. Certain long-chain AHLs have been shown to prime defense responses in plants, making them more resistant to pathogens. frontiersin.org

For example, treating Medicago truncatula with N-3-oxo-dodecanoyl-homoserine lactone (3O-C12-HSL) and N-3-oxo-hexadecanoyl-homoserine lactone (3O-C16-HSL) led to changes in the expression of proteins related to flavonoid synthesis, hormone metabolism, and oxidative stress. frontiersin.org This indicates that plants can perceive and respond to these bacterial signals, triggering their defense mechanisms.

Furthermore, some AHLs can promote plant growth. Short-chain AHLs (with four to six carbons) have been observed to influence root growth and development. frontiersin.org This biostimulation effect could lead to the development of novel biofertilizers that enhance crop yields.

The table below presents research findings on the effects of AHLs on plants:

| AHL Compound | Plant Species | Observed Effect | Reference |

| 3O-C12-HSL and 3O-C16-HSL | Medicago truncatula | Differential expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress. frontiersin.org | frontiersin.org |

| 3OC8-HSL | Arabidopsis, Chinese Cabbage | Enhanced resistance to the necrotrophic pathogen Pectobacterium carotovorum. frontiersin.org | frontiersin.org |

These studies underscore the potential of using this compound and related compounds to develop innovative and sustainable agricultural solutions.

Environmental Biotechnology: Potential in Bioremediation or Ecosystem Management

The principles of quorum sensing and the molecules involved, such as this compound and its analogs, have potential applications in environmental biotechnology. Understanding how microbial communities are structured and how they function is crucial for managing ecosystems and for bioremediation efforts.

In marine environments, sponges and bacteria have coexisted for millions of years, forming complex symbiotic relationships. nih.gov Research on the sponge Suberites domuncula has shown that the bacterial signaling molecule 3-oxo-C12-HSL can modulate the sponge's innate immune system. nih.gov This suggests that such molecules play a role in maintaining the balance of these symbiotic communities. By understanding these interactions, it may be possible to better manage and protect marine ecosystems.

In the context of bioremediation, the ability to control biofilm formation is critical. Biofilms can be both beneficial and detrimental in bioremediation processes. For instance, in some cases, biofilms can enhance the degradation of pollutants. In other situations, they can lead to biofouling of remediation equipment. The use of QS modulators could potentially be used to control biofilm formation to optimize bioremediation outcomes.

Industrial Enzyme or Bioprocess Modulation

The regulation of gene expression through quorum sensing can be harnessed to control the production of industrial enzymes and other bioprocesses. Many bacteria use QS to control the secretion of enzymes such as proteases and lipases. frontiersin.org In the food industry, for example, the production of these enzymes by spoilage bacteria can be influenced by AHL signaling. frontiersin.org

By manipulating QS systems with molecules like this compound, it may be possible to enhance or inhibit the production of specific enzymes. This could have applications in various industrial processes, such as the production of detergents, food processing, and waste treatment.

Furthermore, the control of biofilm formation through QS modulation is relevant to many industrial bioprocesses. Preventing biofilm formation in bioreactors can improve efficiency and reduce operational costs.

Development of Biosensors for Environmental Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. nih.govmdpi.com There is a growing interest in developing biosensors for the detection of quorum sensing molecules in the environment. frontiersin.org Such biosensors could be used to monitor the activity of specific bacterial populations in real-time.

Genetically encoded fluorescent biosensors are powerful tools for studying kinase activity, and similar principles can be applied to develop biosensors for other signaling molecules. nih.gov For environmental monitoring, a biosensor could be designed to produce a detectable signal, such as a change in color or fluorescence, in the presence of a specific AHL like this compound.

These biosensors could have a wide range of applications, from monitoring the presence of pathogenic bacteria in water systems to assessing the health of microbial communities in soil or aquatic environments. dwyeromega.com The development of such tools would provide valuable information for environmental management and public health.

Challenges and Future Research Directions for 3 Oxo N Phenyldodecanamide

Elucidation of Unexplored Biological Targets and Novel Signaling Pathways

A primary challenge lies in the comprehensive identification of all biological targets of 3-oxo-N-phenyldodecanamide. While its interaction with the LasR receptor is a key focus, the possibility of off-target effects or interactions with other bacterial or even eukaryotic proteins cannot be dismissed. oup.com Gram-negative bacteria possess a variety of LuxR-type receptors, and the specificity of this compound across these different receptors is not fully mapped. sigmaaldrich.cn Furthermore, AHLs have been shown to elicit responses in eukaryotic host cells, suggesting that mimics like this compound might also engage in inter-kingdom signaling. oup.com

Future research must therefore employ a multi-pronged approach to deconvolve its complete target profile. Techniques such as affinity chromatography using immobilized this compound could isolate binding partners from complex cellular lysates. Additionally, computational docking studies against a wide array of protein structures could predict potential interactions, guiding further experimental validation. semanticscholar.org Understanding these interactions is crucial to preempt unintended consequences and to potentially uncover novel therapeutic applications.

Development of Advanced Synthetic Strategies for Enhanced Potency, Selectivity, or Stability

The development of more effective analogs of this compound hinges on innovative synthetic strategies. A key advantage of the N-phenyl scaffold is its enhanced hydrolytic stability compared to the native N-acyl-homoserine lactone, which contains a more labile ester bond in the lactone ring. sigmaaldrich.cnrsc.org This inherent stability is a desirable trait for any potential therapeutic agent.

Future synthetic efforts should focus on creating a library of derivatives by modifying the acyl chain length, the substitution pattern on the phenyl ring, and the nature of the linker between the two moieties. semanticscholar.org The goal is to systematically explore the structure-activity relationship (SAR) to identify modifications that enhance potency against specific targets like LasR, or that confer selectivity for one LuxR-type receptor over others. For instance, the introduction of different functional groups, such as tert-butoxycarbonyl (Boc) groups, has been explored in other AHL analogs to modulate their activity. semanticscholar.org Silyl-lipid functionalized AHLs have also been synthesized, showing nanomolar activities and offering novel lipophilic pharmacophores that could be adapted to the N-phenyl scaffold. acs.org

Table 1: Comparison of AHL Analogs and Synthetic Strategies

| Compound Class | Key Structural Feature | Reported Advantage/Application | Reference |

|---|---|---|---|

| This compound | Phenylamide replaces homoserine lactone | Enhanced hydrolytic stability, LasR inhibitor | sigmaaldrich.cnsigmaaldrich.com |

| Silyl-Lipid AHLs | Silicon-containing lipid tail | Potent (nanomolar) activity, novel pharmacophore | acs.org |

| Boc-Modified AHLs | tert-butoxycarbonyl group modification | Modulation of anti-QS activity | semanticscholar.org |

| Trifunctional Probes | Contains reactive group, reporter, and isolation tag | Consolidated target detection and identification | nih.gov |

Integration with Systems Biology and Multi-Omics Technologies for Comprehensive Understanding

To gain a holistic view of the cellular response to this compound, its study must be integrated with systems biology and multi-omics approaches. These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive snapshot of the molecular changes induced by the compound. nih.gov This integrated approach allows researchers to move beyond a single target and understand the broader physiological impact on the organism.

Future studies should utilize RNA-sequencing to detail the global transcriptomic changes in bacteria exposed to this compound, revealing which genes and pathways are upregulated or downregulated. Proteomics can identify changes in protein expression, while metabolomics can uncover shifts in metabolic fluxes and the production of secondary metabolites. nih.gov By integrating these datasets, researchers can construct detailed models of the regulatory networks affected by the compound, providing a much deeper understanding of its mechanism of action and potential downstream effects. nih.gov

Expanding the Understanding of Ecological Roles and Evolutionary Pressures in Natural Systems

While this compound is a synthetic molecule, understanding its impact within a natural, multi-species context is crucial. In nature, bacteria exist in complex communities, or microbiomes, where they communicate using a diverse array of signaling molecules. apsnet.org Introducing a synthetic modulator like this compound could have far-reaching ecological consequences, potentially disrupting not only the target bacteria but also the broader microbial community structure and function.

Future research should investigate the effect of this compound on mixed-species biofilms and microbial communities isolated from relevant environments. Such studies could reveal whether it provides a competitive advantage or disadvantage to certain species and how the community as a whole adapts to its presence. Furthermore, long-term exposure studies could shed light on the evolutionary pressures exerted by this molecule, such as the development of resistance mechanisms in target bacteria.

Addressing Scalability and Sustainability in Production and Application

For this compound to move from a laboratory research tool to a widely used product, for instance as an anti-biofilm agent in industrial or agricultural settings, challenges related to its production must be addressed. The scalability of its synthesis and the sustainability of the chemical processes involved are key considerations. Current laboratory-scale syntheses may not be economically viable or environmentally friendly for large-scale production. news-medical.net

Future research should focus on developing green chemistry approaches for its synthesis. This could involve exploring enzymatic or biocatalytic methods to replace traditional chemical reagents, reducing waste, and improving energy efficiency. d-nb.info The development of cost-effective and sustainable production methods is a critical step for the practical application of this and other quorum sensing inhibitors. news-medical.net

Exploration of Chemical Biology Approaches to Dissect its Mechanisms at Higher Resolution

Chemical biology offers a powerful toolkit to dissect the molecular mechanisms of this compound with high precision. The development of chemical probes based on its scaffold is a key future direction. rsc.orgmdpi.com These probes can be designed with various functionalities to answer specific biological questions.

For example, a probe could be synthesized with a photo-affinity label and a reporter tag (like biotin (B1667282) or a fluorophore). mdpi.com This would allow for the covalent cross-linking of the probe to its direct binding partners in a cellular context, followed by enrichment and identification via mass spectrometry. nih.gov Fluorescently tagged versions could be used to visualize the subcellular localization of the compound in real-time. Such tools are invaluable for confirming on-target engagement, identifying off-targets, and providing a spatiotemporal understanding of the compound's action within the cell.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 3-oxo-N-phenyldodecanamide?

- Methodological Answer : Synthesis typically involves coupling a dodecanoic acid derivative with an aniline group. Critical steps include activating the carbonyl group (e.g., using thionyl chloride) and optimizing reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 60–80°C, and catalysts such as Lewis acids) to enhance yield . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the final product.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying molecular structure, particularly the ketone (3-oxo) and amide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for pharmacological studies) . Differential scanning calorimetry (DSC) can further validate crystallinity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a desiccator at 2–8°C to prevent hydrolysis. Toxicity data for analogous compounds suggest low acute toxicity (LD50 > 2000 mg/kg in rodents), but prolonged exposure may cause mild skin irritation—neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions in NMR or IR spectra (e.g., unexpected peaks from keto-enol tautomerism) require advanced techniques like 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Computational modeling (DFT calculations) can predict stable tautomeric forms and reconcile experimental vs. theoretical data . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What strategies optimize reaction yields during the synthesis of this compound under varying solvent conditions?

- Methodological Answer : Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions. A mixed solvent system (e.g., toluene/DMF 3:1) balances reactivity and selectivity. Design of Experiments (DoE) methodologies can systematically evaluate temperature, solvent ratio, and catalyst loading to maximize yield .

Q. How does the structural configuration of this compound influence its biological activity in pharmacological studies?

- Methodological Answer : The dodecyl chain length and phenylamide group position affect lipophilicity and target binding. Comparative studies with shorter-chain analogs (e.g., 3-oxo-N-phenylhexanamide) reveal that longer chains enhance membrane permeability but may reduce solubility. Molecular docking simulations (using Autodock Vina) can predict interactions with enzymes like fatty acid amide hydrolase (FAAH), guiding structural modifications .

Q. What are the current research gaps in understanding the mechanism of action of this compound in biological systems?

- Methodological Answer : Limited data exist on its metabolic pathways and off-target effects. Isotope labeling (e.g., ¹⁴C-tracking) in in vitro hepatocyte models can map metabolites. RNA-seq analysis of treated cell lines identifies differentially expressed genes, highlighting pathways like lipid metabolism or inflammation. Collaborative studies using CRISPR-Cas9 knockouts may validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.